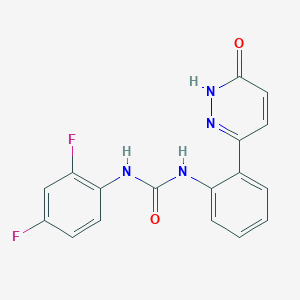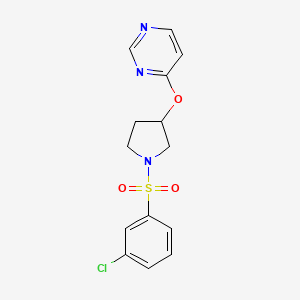
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic compound characterized by a pyrimidine ring substituted with a pyrrolidine moiety, which is further functionalized with a 3-chlorophenylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:
-
Formation of the Pyrrolidine Intermediate: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol. The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent like tetrahydrofuran (THF).
-
Introduction of the 3-Chlorophenylsulfonyl Group: : The pyrrolidine intermediate is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. This step typically requires an inert atmosphere and a solvent such as dichloromethane.
-
Coupling with Pyrimidine: : The final step involves the coupling of the sulfonylated pyrrolidine with a pyrimidine derivative. This can be achieved through a nucleophilic substitution reaction, where the pyrrolidine acts as a nucleophile attacking an electrophilic pyrimidine derivative. Common reagents for this step include potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
化学反応の分析
Types of Reactions
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF or sodium hydride in THF.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various enzymes and receptors. It can serve as a probe to investigate the function of specific biological pathways and to identify potential therapeutic targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising lead compound for the development of treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a modulation of biological pathways. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.
類似化合物との比較
Similar Compounds
4-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure but lacks the chlorine atom on the phenyl ring.
4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure with the chlorine atom in a different position on the phenyl ring.
4-((1-((3-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the 3-chlorophenylsulfonyl group in 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine imparts unique chemical and biological properties. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and selectivity towards biological targets, making it distinct from its analogs.
特性
IUPAC Name |
4-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-2-1-3-13(8-11)22(19,20)18-7-5-12(9-18)21-14-4-6-16-10-17-14/h1-4,6,8,10,12H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEXZBJNNCJBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine](/img/structure/B2876186.png)
![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)
![N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide](/img/structure/B2876189.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide](/img/structure/B2876190.png)
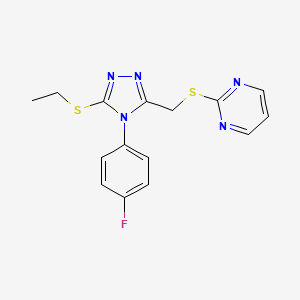
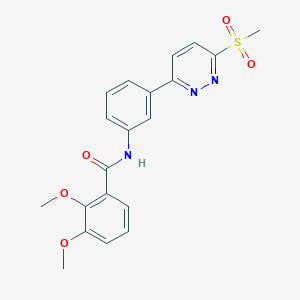
![N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2876194.png)
![4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B2876197.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2876199.png)
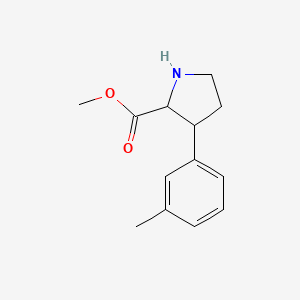
![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)
![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)
